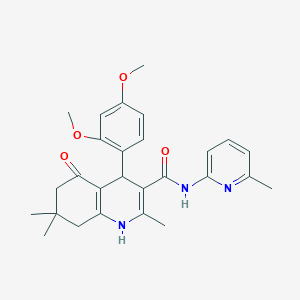

4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative characterized by a 2,4-dimethoxyphenyl substituent at position 4 and a 6-methylpyridin-2-yl carboxamide group at position 2. The compound’s structural complexity necessitates precise synthetic strategies, often involving multi-step condensation and cyclization reactions .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-15-8-7-9-22(28-15)30-26(32)23-16(2)29-19-13-27(3,4)14-20(31)25(19)24(23)18-11-10-17(33-5)12-21(18)34-6/h7-12,24,29H,13-14H2,1-6H3,(H,28,30,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQUXIXZZIRJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361195-29-1 | |

| Record name | 4-(2,4-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 2,4-dimethoxybenzaldehyde with a suitable ketone to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a base to form the hexahydroquinoline core.

Amidation: The final step involves the amidation of the hexahydroquinoline core with 6-methylpyridin-2-amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the pyridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted aromatic compounds.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic uses in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Physicochemical Properties

- Hydrogen Bonding: Unlike the hydroxyl-containing analogue (CAS: 361193-71-7), the target compound’s methoxy groups cannot act as hydrogen bond donors, reducing interactions with polar binding pockets .

- Crystallinity : Polymorphism observed in related compounds (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxo-...) suggests that the target compound’s dimethoxy groups may stabilize specific crystal forms, impacting bioavailability .

Pharmacological Activity

- Analgesic Potential: Structural similarities to N-(3-pyridylmethyl)-4-hydroxy-2-oxo-... () suggest possible analgesic activity, but the absence of a hydroxyl group in the target compound may reduce efficacy due to weaker hydrogen bonding with pain receptors.

- Metabolic Stability : The 6-methylpyridin-2-yl group may enhance metabolic stability compared to pyridin-2-yl analogues (e.g., CAS: 361193-71-7), as methyl groups can block oxidative metabolism .

Biological Activity

The compound 4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of hexahydroquinoline derivatives and is characterized by the presence of a dimethoxyphenyl group and a pyridine moiety. The molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 325.39 g/mol.

Research indicates that compounds similar to this one exhibit various biological activities such as:

- Inhibition of Enzymes : The compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease. Inhibitors of nSMase2 have shown promise in reducing exosome release from neurons and improving cognitive function in animal models .

- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Pharmacological Studies

Several studies have explored the pharmacokinetics and efficacy of related compounds in vivo. For instance:

- Efficacy in Animal Models : A study involving a mouse model for Alzheimer's disease demonstrated that nSMase2 inhibitors could enhance cognitive performance and reduce amyloid plaque formation .

- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications to the phenyl and pyridine groups can significantly affect the biological activity of the compounds. For example, variations in substituents on the aromatic rings can enhance potency against specific targets .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃ |

| Molecular Weight | 325.39 g/mol |

| Assumed Solubility | Soluble in DMSO and ethanol |

| Target Enzyme | Neutral sphingomyelinase 2 |

| Biological Activity | Antioxidant, neuroprotective |

Case Studies

-

Alzheimer's Disease Model :

- Objective : To evaluate the effects of nSMase2 inhibitors on cognitive decline.

- Method : Administered to transgenic mice expressing human amyloid precursor protein.

- Results : Significant improvement in memory tests and reduction in amyloid plaques were observed after treatment with related compounds .

- Antioxidant Activity Assessment :

Q & A

Q. What are the standard synthetic routes for this hexahydroquinoline derivative?

The compound is typically synthesized via multi-step reactions involving:

- Condensation : Reaction of substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) with a pyridine-containing amine (e.g., 6-methylpyridin-2-amine) to form an imine intermediate.

- Cyclization : Acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid or Lewis acids) with a cyclohexanone derivative to construct the hexahydroquinoline core .

- Amide Formation : Coupling the intermediate with a carboxylic acid derivative under standard peptide coupling conditions (e.g., DCC/DMAP). Critical parameters include solvent choice (e.g., ethanol or THF), temperature control (60–100°C), and catalyst loading (5–10 mol%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- X-ray Crystallography : Single-crystal analysis resolves conformational ambiguities, particularly for the hexahydroquinoline ring system .

- HPLC-MS : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological approaches include:

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst type, and solvent polarity to identify optimal parameters.

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclization steps, guiding reagent selection .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .

Q. What strategies address stereochemical challenges in synthesizing this compound?

- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) to control stereocenters during cyclization.

- Dynamic Kinetic Resolution : Racemization of intermediates under specific conditions (e.g., high-temperature equilibration) to favor desired diastereomers .

- Crystallographic Analysis : Post-synthesis structural validation via XRD ensures stereochemical accuracy .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies on analogs reveal:

- Methoxy Groups : The 2,4-dimethoxyphenyl moiety enhances lipophilicity, improving membrane permeability in cellular assays .

- Pyridine Substitution : The 6-methylpyridin-2-yl group facilitates hydrogen bonding with target proteins, as shown in docking simulations .

- Quinoline Core Rigidity : Conformational constraints from the hexahydroquinoline ring reduce off-target interactions .

Q. How can computational tools resolve contradictions in structure-activity relationship (SAR) data?

- Molecular Dynamics (MD) Simulations : Assess binding stability of analogs with target receptors (e.g., kinases or GPCRs) to explain divergent activity profiles .

- Free Energy Perturbation (FEP) : Quantifies the energetic impact of substituent changes, reconciling discrepancies between in vitro and in vivo results .

- Meta-Analysis : Cross-referencing published SAR data with computational predictions identifies outliers caused by experimental variability (e.g., assay pH or solvent effects) .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₂₉H₃₃N₃O₅ | |

| Molecular Weight | 503.60 g/mol | |

| LogP (Predicted) | 3.8 (ChemAxon) | |

| Hydrogen Bond Acceptors | 5 |

Table 2. Common Analytical Methods and Parameters

| Technique | Conditions/Parameters | Application |

|---|---|---|

| Reverse-Phase HPLC | C18 column, 0.1% TFA in H₂O/MeCN | Purity assessment (>95%) |

| Differential Scanning Calorimetry (DSC) | Heating rate 10°C/min, N₂ atmosphere | Polymorph screening |

| Circular Dichroism (CD) | 200–300 nm scan in MeOH | Stereochemical validation |

Critical Research Gaps

- Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions require in vitro microsomal assays .

- Toxicity Profiling : Ames tests and hERG channel binding studies are needed to assess safety margins .

- Crystallographic Data : Only one analog (DL-methyl derivative) has resolved XRD structures; additional studies are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.